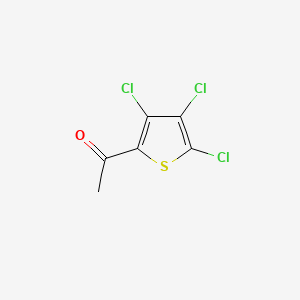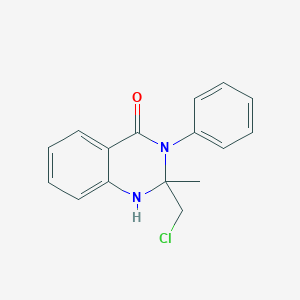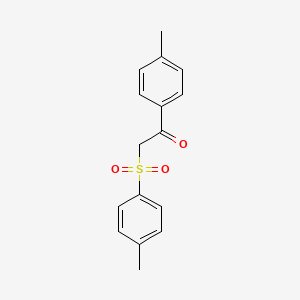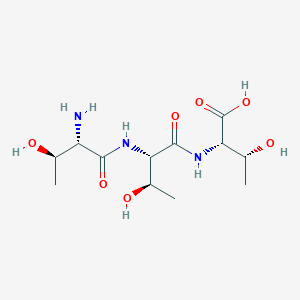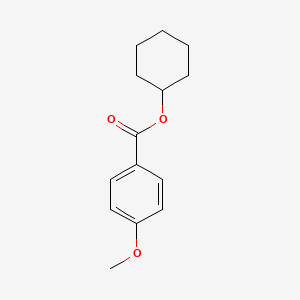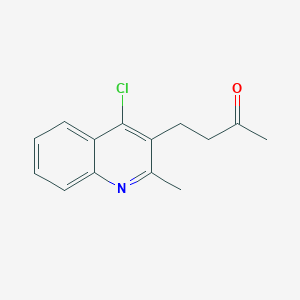
4-(4-氯-2-甲基喹啉-3-基)丁酮
描述
4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one, also known as 4-Chloro-2-methylquinolin-3-ylbutan-2-one, is a synthetic compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in organic solvents, such as ethanol and methanol. This compound has been widely studied for its potential applications in drug design, biochemistry, and pharmacology.
科学研究应用
Medicinal Chemistry
Quinoline derivatives like 4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one have a significant presence in medicinal chemistry due to their biological activity. They are often explored for their potential as antimicrobial , antiviral , and anticancer agents . The quinoline nucleus is a common feature in many pharmaceuticals, and modifications to this core structure can lead to new drug candidates with improved efficacy and reduced side effects.
Food Industry
In the food industry, quinoline derivatives are utilized for their antimicrobial properties, which can help in preserving food products and extending their shelf life. They also serve as fluorescent probes for detecting contaminants like lead in milk and packaged foods .
Catalysts
Quinoline compounds are used as catalysts in various chemical reactions. They facilitate the synthesis of complex organic molecules, including those used in pharmaceuticals and agrochemicals. Their ability to act as ligands in metal complexes makes them valuable in catalytic systems .
Dyes and Pigments
The extended π-conjugated system of quinoline derivatives makes them suitable for use as dyes and pigments. They are employed in the production of colorants for textiles, inks, and paints. Quinophthalone dyes, which contain quinoline units, are particularly notable for their bright and vivid hues .
Material Science
Quinoline derivatives are integral in the development of new materials, especially in the field of organic electronics . They are used in the manufacture of organic light-emitting diodes (OLEDs) and other electronic devices due to their excellent optoelectronic properties .
Photovoltaics
In the realm of renewable energy, quinoline derivatives are being explored for their application in third-generation photovoltaic cells. They can function as organic photosensitizers in dye-sensitized solar cells (DSSCs), contributing to the absorption of sunlight and the conversion of solar energy into electricity .
Refineries
Quinoline derivatives have applications in refineries, particularly in processes related to the production of oil and coal. They may be involved in the treatment of by-products and the improvement of operational efficiencies .
Electronics
The electronic industry benefits from the use of quinoline derivatives in the production of transistors and other semiconductor devices. Their stable electronic properties make them suitable for integration into various electronic components .
属性
IUPAC Name |
4-(4-chloro-2-methylquinolin-3-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9(17)7-8-11-10(2)16-13-6-4-3-5-12(13)14(11)15/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNCBNFDDJUWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1CCC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356952 | |
| Record name | 4-(4-chloro-2-methylquinolin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one | |
CAS RN |
61640-16-2 | |
| Record name | 4-(4-chloro-2-methylquinolin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








